N-methyl-N-phenyl-1H-imidazole-1-carboxamide
Description
Properties
CAS No. |
92289-43-5 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-methyl-N-phenylimidazole-1-carboxamide |
InChI |
InChI=1S/C11H11N3O/c1-13(10-5-3-2-4-6-10)11(15)14-8-7-12-9-14/h2-9H,1H3 |
InChI Key |
BJNJXUMEIRTTPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N2C=CN=C2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In the first step, CDI reacts with N-methylaniline in tetrahydrofuran (THF) under reflux to form a carbamoylimidazole intermediate (Figure 1A). The reaction proceeds via nucleophilic attack of the aniline’s nitrogen on CDI’s carbonyl carbon, displacing one imidazole moiety. The intermediate is isolated in high yield (≥85%) after aqueous workup.
The second step involves quaternization of the intermediate with methyl iodide (MeI) in acetonitrile at room temperature. Methylation occurs selectively at the imidazole nitrogen, forming a carbamoylimidazolium salt. Subsequent hydrolysis under mild acidic or basic conditions yields the final product (Figure 1B).
Key Reaction Conditions:
-
Step 1: THF, reflux (16 h), stoichiometric CDI and N-methylaniline.
-
Step 2: MeI (1.2 equiv), CH₃CN, rt (24 h), followed by neutralization.
Characterization Data
The product is obtained as a yellow crystalline solid with the following properties:
| Property | Value |
|---|---|
| Melting Point | 262–263°C |
| ¹H NMR (CDCl₃) | δ 7.54 (1H, s), 7.38–7.29 (3H, m), 7.11–7.07 (2H, m), 3.72 (3H, s) |
| Molecular Formula | C₁₁H₁₁N₃O |
| Yield | 78–82% (over two steps) |
The ¹H NMR spectrum confirms the presence of the N-methyl group (singlet at δ 3.72) and aromatic protons from both the phenyl and imidazole rings. The absence of imidazolium signals in the final product validates complete hydrolysis.
Comparative Analysis of Synthetic Methods
The CDI-mediated route remains the most practical method due to its high yield, commercial availability of reagents, and operational simplicity. Grignard-based approaches, while chemically elegant, suffer from scalability issues and sensitivity to moisture. Imidazolium salt hydrolysis offers a viable alternative but requires optimization to match the efficiency of the CDI protocol.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| CDI-mediated | 78–82 | High | Moderate |
| Grignard reagent | 50–60 | Low | Low |
| Imidazolium hydrolysis | 70–75 | Moderate | High |
Experimental Protocols
CDI-Mediated Synthesis (Representative Procedure)
-
Step 1: Add N-methylaniline (1.0 equiv) to a solution of CDI (1.05 equiv) in THF. Reflux for 16 h.
-
Workup: Dilute with ethyl acetate, wash with 10% HCl and brine. Dry over Na₂SO₄ and concentrate.
-
Step 2: Treat the intermediate with MeI (1.2 equiv) in CH₃CN at rt for 24 h. Evaporate solvent and purify via silica gel chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups such as hydroxyl, amino, or halogen groups .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
N-methyl-N-phenyl-1H-imidazole-1-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its structural properties allow it to interact with biological targets effectively, leading to various pharmacological activities.
Case Study: Anticancer Activity
A study demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
Research Findings:
The compound has shown promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes, making it a candidate for developing new antibiotics.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Biological Research
Enzyme Inhibition:
this compound has been studied as an enzyme inhibitor. It binds to the active sites of specific enzymes, blocking their activity and thus affecting metabolic pathways.
Case Study: Inhibition of Enzymatic Activity
Research indicated that the compound inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could lead to potential applications in cancer therapy due to its role in cell proliferation .
Material Science
Applications in Industry:
The compound is utilized in the development of new materials, particularly in the synthesis of polymers and catalysts. Its unique chemical properties allow it to act as a ligand in coordination chemistry, facilitating various chemical reactions.
Table 2: Industrial Applications of this compound
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a monomer in producing specialty polymers |
| Catalysis | Acts as a catalyst in organic reactions |
| Dye Manufacturing | Employed in synthesizing dyes with specific properties |
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-methyl-N-phenyl-1H-imidazole-1-carboxamide with structurally analogous imidazole carboxamides, highlighting molecular features, synthesis, and biological relevance:
Key Insights:
Bulkier substituents (e.g., phenylethyl in ) increase molecular weight and hydrophobicity, which may impact solubility and bioavailability.
Synthesis :
- Benzimidazole carboxamides are synthesized via Lewis acid-catalyzed reactions (e.g., BCl₃-mediated coupling of isocyanates with benzimidazoles) . Similar methods may apply to imidazole derivatives.
Biological Relevance: Triazenoimidazole carboxamides like DIC () undergo hepatic N-demethylation, a critical metabolic pathway for antineoplastic activity . While this compound lacks direct metabolic data, its methyl group may similarly influence enzymatic processing.
Research Findings and Data
Physical and Chemical Properties:
- Molecular Weight Trends : Increasing substituent size correlates with higher molecular weight (e.g., 139.16 g/mol for dimethyl vs. 235.67 g/mol for 4-chlorobenzyl derivatives).
- Polarity : Methoxy groups () enhance polarity compared to purely hydrophobic substituents (e.g., phenyl).
Biological Activity
N-methyl-N-phenyl-1H-imidazole-1-carboxamide is a synthetic compound notable for its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring with a methyl and phenyl group attached to the nitrogen atoms, along with a carboxamide functional group. Its molecular formula is , and it exhibits significant potential in medicinal chemistry due to its unique structural characteristics.
1. Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.
2. Anticancer Properties
This compound has shown promising results in cancer research. In vitro studies indicate its cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis through caspase activation |
| NCI-H460 | 42.30 | Inhibition of cell cycle progression |
| Hep-2 | 3.25 | Disruption of microtubule dynamics |
| P815 | 17.82 | Induction of autophagy |
These results suggest that the compound may interfere with critical cellular processes in cancer cells, leading to cell death or growth inhibition .
3. Enzyme Inhibition
The compound has also been investigated for its potential as a non-purine xanthine oxidase inhibitor, which is relevant in gout treatment and oxidative stress management. Studies have shown that it can effectively reduce uric acid levels by inhibiting the enzyme's activity, thus providing therapeutic benefits in conditions associated with hyperuricemia .
This compound's biological activity is largely attributed to its ability to form non-covalent interactions with biological targets. Quantum mechanical calculations indicate strong hydrogen bonding capabilities, which may enhance its reactivity and specificity towards enzymes and receptors involved in disease pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested against a panel of cancer cell lines, revealing IC50 values that suggest it could be further developed into an anticancer agent. The study emphasized the need for more comprehensive in vivo evaluations to confirm these findings .
Q & A
Q. What are the key synthetic routes for N-methyl-N-phenyl-1H-imidazole-1-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of amido-nitriles or substitution reactions on preformed imidazole cores. For example, alkylation of the imidazole nitrogen with methyl groups and subsequent carboxamide formation via coupling with phenylamine derivatives is a common approach. Reaction conditions such as solvent polarity (e.g., anhydrous ether for reduction steps), temperature (controlled to prevent side reactions), and catalysts (e.g., bases for substitution) critically impact yield and purity . Analytical techniques like TLC, NMR, and mass spectrometry are essential for monitoring progress and confirming structural integrity .
Q. How is the molecular structure of this compound characterized experimentally?
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight anti-inflammatory potential , likely mediated through interactions with cyclooxygenase (COX) or NF-κB pathways. In vitro assays using RAW264.7 macrophages or human peripheral blood mononuclear cells (PBMCs) are standard models. Activity is often benchmarked against indomethacin or celecoxib, with IC50 values reported in the micromolar range .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data?
Discrepancies in activity (e.g., varying IC50 across studies) may arise from differences in assay conditions (e.g., serum concentration, cell passage number) or compound purity. A robust approach includes:
- Dose-response validation across multiple cell lines (e.g., HeLa, HepG2).
- Orthogonal assays (e.g., ELISA for cytokine suppression alongside Western blotting for pathway proteins).
- Purity verification via HPLC (>95%) and exclusion of endotoxin contamination .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) and toxicity profiles?
In-silico ADMET prediction tools (e.g., SwissADME, ProTox-II) analyze parameters like LogP (lipophilicity), CYP450 inhibition, and Ames mutagenicity. For this compound, predicted LogP ≈ 2.1 suggests moderate blood-brain barrier penetration. Molecular docking against CYP3A4 (PDB: 4NY7) can assess metabolic stability, while toxicity modules flag potential hepatotoxicity risks .
Q. How does the methyl group at the N1 position influence binding affinity compared to other alkyl substituents?
Structure-activity relationship (SAR) studies reveal that methyl substitution enhances metabolic stability by reducing oxidative dealkylation. Compared to bulkier groups (e.g., pentyl or cyclopentyl), the methyl group minimizes steric hindrance, favoring interactions with flat binding pockets (e.g., COX-2 active site). Free energy perturbation (FEP) simulations quantify ΔΔG values for substituent effects, guiding rational design .
Q. What experimental controls are critical when assessing the compound’s enzymatic inhibition in vitro?
Key controls include:
- Negative controls : Vehicle-only treatments (e.g., DMSO at 0.1% v/v).
- Positive controls : Well-characterized inhibitors (e.g., aspirin for COX-1/2).
- Enzyme activity validation : Pre-incubation with substrate to confirm linear reaction kinetics.
- Heat-inactivated enzymes to rule out non-specific effects .
Methodological Guidance
Q. How to optimize synthetic yield when scaling up this compound production?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., alkylation).
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 24h to 2h).
- Crystallization optimization : Use antisolvent (e.g., hexane) to precipitate high-purity product .
Q. What techniques validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Measures thermal stabilization of target proteins upon compound binding.
- Photoaffinity labeling : Incorporates a photoreactive group (e.g., diazirine) into the compound to crosslink with proximal proteins, identified via LC-MS/MS .
Data Analysis and Interpretation
Q. How to address low reproducibility in cytotoxicity assays for this compound?
Common pitfalls include inconsistent cell seeding density or serum batch variability. Mitigation strategies:
- Standardize cell culture protocols (e.g., passage number <20, same serum lot).
- Use ATP-based viability assays (e.g., CellTiter-Glo) for higher sensitivity.
- Replicate experiments across independent labs using harmonized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
